1-(2-Isopropyl-4-methylphenyl)thiourea
Description
Significance of the Thiourea (B124793) Scaffold in Organic and Inorganic Chemistry
The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serves as a highly versatile building block in both organic and inorganic chemistry. Its structural similarity to urea (B33335), with a sulfur atom replacing the oxygen, imparts distinct chemical properties. The presence of nitrogen and sulfur atoms allows thiourea and its derivatives to act as potent ligands, forming stable complexes with a variety of metal ions. This coordination ability is fundamental in areas such as catalysis and the development of new materials. science.gov
In organic synthesis, the thiourea scaffold is a precursor for a multitude of heterocyclic compounds, including thiazoles and pyrimidines, which are core structures in many pharmaceuticals. mdpi.com The reactivity of the thiourea functional group allows for diverse chemical transformations, making it a valuable tool for synthetic chemists. researchgate.netorganic-chemistry.org Furthermore, the ability of the N-H protons in thiourea derivatives to form strong hydrogen bonds has been exploited in the field of organocatalysis and supramolecular chemistry. eurjchem.com
Overview of Substituted Thiourea Chemistry and its Research Landscape
The substitution of one or more hydrogen atoms on the nitrogen atoms of the thiourea core gives rise to N-substituted thiourea derivatives, a vast class of compounds with a broad spectrum of chemical and biological activities. The synthesis of these derivatives is often straightforward, commonly involving the reaction of an amine with an isothiocyanate, allowing for the introduction of diverse functional groups and the fine-tuning of the molecule's properties. mdpi.com This synthetic accessibility has fueled extensive research into their potential applications.
The research landscape for substituted thioureas is rich and varied. In medicinal chemistry, these compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comresearchgate.net The specific substituents on the nitrogen atoms play a crucial role in determining the biological efficacy and mechanism of action. nih.gov
Beyond biological applications, the field of materials science explores thiourea derivatives for their potential in developing nonlinear optical (NLO) materials, corrosion inhibitors, and chemosensors for detecting specific ions. science.gov The characterization of these compounds relies heavily on modern analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm their molecular structure. mdpi.comeurjchem.comresearchgate.net For a deeper understanding of their three-dimensional arrangement and intermolecular interactions in the solid state, single-crystal X-ray diffraction is an indispensable tool. researchgate.net This experimental data is often complemented by computational studies, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, which provide insights into the electronic structure, reactivity, and intermolecular forces governing the crystal packing.
Scope of Academic Research on 1-(2-Isopropyl-4-methylphenyl)thiourea
This compound is an N-substituted thiourea derivative incorporating a substituted phenyl ring derived from 2-isopropyl-4-methylaniline (B3143496). nih.gov This particular substitution pattern is related to the structure of thymol, a naturally occurring monoterpenoid phenol (B47542) known for its own range of biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
(4-methyl-2-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-7(2)9-6-8(3)4-5-10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14) |
InChI Key |
IPGXOYCLPSFLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)C(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 2 Isopropyl 4 Methylphenyl Thiourea
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. The FT-IR spectrum of 1-(2-Isopropyl-4-methylphenyl)thiourea displays a number of key absorption bands that are indicative of its structure.
A significant feature in the spectrum is the strong absorption band observed at 1526 cm⁻¹, which is attributed to the C=S stretching vibration of the thiourea (B124793) moiety. The N-H stretching vibrations of the primary and secondary amine groups in the thiourea core typically appear in the region of 3100-3400 cm⁻¹. These bands are often broadened due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methyl groups are anticipated in the 2850-2960 cm⁻¹ range. Furthermore, the C-N stretching vibrations usually appear in the 1250-1350 cm⁻¹ region.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H Stretching | 3100-3400 |
| Aromatic C-H Stretching | 3000-3100 |
| Aliphatic C-H Stretching | 2850-2960 |
| C=S Stretching | 1526 |
| C-N Stretching | 1250-1350 |
Raman Spectroscopy Investigations
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. For a molecule like this compound, the symmetric vibrations and those involving less polar bonds are often more intense in the Raman spectrum.
Key Raman active modes would include the symmetric stretching of the aromatic ring, typically observed in the 1550-1650 cm⁻¹ region. The C=S stretching vibration, while also IR active, would be expected to produce a distinct Raman signal. The C-H stretching vibrations of the aromatic and aliphatic groups are also Raman active. The skeletal vibrations of the phenyl ring and the isopropyl and methyl groups will give rise to a series of bands in the fingerprint region of the Raman spectrum, providing a unique spectral signature for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The thiourea protons (N-H) are expected to appear as broad singlets in the downfield region of the spectrum. vulcanchem.com
The aromatic protons on the substituted phenyl ring are observed in the range of 7.29–8.04 ppm. vulcanchem.com The splitting pattern of these protons would be complex due to their coupling with each other. The isopropyl group gives rise to a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The methyl group attached to the phenyl ring will appear as a singlet. Specifically, the methyl and isopropyl protons are reported to resonate in the ranges of 2.0–2.5 ppm and 1.2–1.4 ppm, respectively. vulcanchem.com
Table 2: ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H (Thiourea) | ~11.82 and ~12.16 | Singlet |
| Aromatic H | 7.29–8.04 | Multiplet |
| Isopropyl -CH | Expected in the range of 2.8-3.2 | Septet |
| Methyl (Aromatic) | 2.0–2.5 | Singlet |
| Isopropyl -CH₃ | 1.2–1.4 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal in the spectrum of this compound is the thiocarbonyl carbon (C=S), which is observed at approximately 179.3 ppm. vulcanchem.com
The aromatic carbons resonate in the region of 120–140 ppm. vulcanchem.com The specific chemical shifts of these carbons are influenced by the positions of the isopropyl and methyl substituents on the ring. The carbon of the methyl group attached to the aromatic ring would typically appear around 20-25 ppm. The isopropyl group would show two signals: one for the methine carbon (-CH) and another for the two equivalent methyl carbons (-CH₃).
Table 3: ¹³C NMR Chemical Shift Data for this compound
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| C=S (Thiocarbonyl) | 179.3 |
| Aromatic C | 120-140 |
| Isopropyl -CH | ~30-35 |
| Methyl (Aromatic) | ~20-25 |
| Isopropyl -CH₃ | ~22-24 |
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
The HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the aromatic ring, as well as the carbons of the isopropyl and methyl groups.
Mass Spectrometry Techniques
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound through ionization and fragmentation analysis. For this compound, both soft and hard ionization techniques would be employed for a comprehensive analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, often resulting in the observation of the intact protonated molecule, [M+H]⁺. For this compound, with a molecular weight of 208.33, the expected protonated molecule would appear at an m/z (mass-to-charge ratio) of approximately 209.34.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion. While specific experimental data is not available, fragmentation would likely involve the cleavage of the thiourea moiety and the substituted phenyl ring.
Interactive Data Table: Predicted ESI-MS Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | ~209.34 | Protonated molecule of this compound. |
| Fragment Ions | Not Available | Expected to correspond to the loss of the thiourea group or substituents. |
Electron Impact Mass Spectrometry (EI-MS)
Electron impact (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a chemical fingerprint, which is invaluable for structural elucidation.
The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) at m/z ≈ 208, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve characteristic losses of the isopropyl and methyl groups from the phenyl ring, as well as cleavage of the C-N and C=S bonds within the thiourea core. Common fragmentation pathways for N-aryl thioureas involve the formation of isothiocyanate and aniline (B41778) fragments.
Interactive Data Table: Predicted EI-MS Fragmentation
| Fragment Ion | Predicted m/z | Proposed Structure/Loss |
| [C₁₁H₁₆N₂S]⁺ (M⁺) | ~208 | Molecular Ion |
| [C₁₀H₁₃N₂S]⁺ | ~193 | Loss of a methyl radical (•CH₃) |
| [C₈H₉N₂S]⁺ | ~165 | Loss of an isopropyl radical (•C₃H₇) |
| [C₁₀H₁₃N]⁺ | ~147 | Formation of 2-isopropyl-4-methylaniline (B3143496) radical cation following cleavage. |
| [CH₄N₂S]⁺ | ~76 | Thiourea radical cation. |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of an N-aryl thiourea derivative like this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions.
The phenyl ring and the thiocarbonyl (C=S) group are the primary chromophores. The π → π* transitions, typically of high intensity, are associated with the aromatic system. The n → π* transition, which is generally of lower intensity, is attributed to the non-bonding electrons of the sulfur atom in the thiocarbonyl group. The position and intensity of these bands are influenced by the solvent polarity and the nature of the substituents on the aromatic ring. For N-phenylthiourea derivatives, absorption maxima are often observed in the range of 240-280 nm.
Interactive Data Table: Predicted UV-Vis Absorption Data
| Electronic Transition | Predicted λmax Range (nm) | Chromophore |
| π → π | ~240 - 260 | Phenyl ring |
| n → π | ~260 - 280 | Thiocarbonyl group (C=S) |
Crystallographic Analysis of 1 2 Isopropyl 4 Methylphenyl Thiourea and Its Derivatives
Single Crystal X-ray Diffraction (SC-XRD) Studies
Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular structure, conformation, and the nature of intermolecular interactions within the crystal lattice of 1-(2-Isopropyl-4-methylphenyl)thiourea.
Determination of Molecular Conformation and Geometric Parameters
An SC-XRD study would elucidate the precise bond lengths, bond angles, and torsion angles of the this compound molecule. Key parameters of interest would include the C=S and C-N bond lengths of the thiourea (B124793) core, as well as the planarity of this group. The orientation of the 2-isopropyl-4-methylphenyl ring relative to the thiourea moiety, defined by the C-N-C-C torsion angle, would be a critical conformational feature. It would be expected that the isopropyl and methyl groups on the phenyl ring would influence this conformation due to steric hindrance.
Table 1: Hypothetical Geometric Parameters for this compound (Note: This table is illustrative and not based on experimental data.)
| Parameter | Expected Value (Å/°) |
|---|---|
| C=S Bond Length | ~1.68 Å |
| C-N (Thiourea) Bond Lengths | ~1.33 Å |
| C-N (Phenyl) Bond Length | ~1.43 Å |
| C-N-C-C Torsion Angle | Variable |
| N-C-N Bond Angle | ~118° |
Polymorphic Forms and Crystallization Strategies
Polymorphism, the ability of a compound to exist in more than one crystal form, is common in organic molecules like thiourea derivatives. Different polymorphs can arise from variations in crystallization conditions such as the choice of solvent, temperature, and rate of evaporation. A systematic study would involve crystallizing this compound from a range of solvents with different polarities (e.g., ethanol, acetone, chloroform, hexane) using techniques like slow evaporation, cooling crystallization, and solvent diffusion to explore potential polymorphic forms. Each distinct form would have a unique crystal structure and, consequently, different physical properties.
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray Diffraction is a crucial technique for the characterization of bulk crystalline materials. A PXRD pattern serves as a fingerprint for a specific crystalline phase. For this compound, a PXRD analysis would be used to confirm the phase purity of a synthesized batch and to identify any new polymorphic forms discovered during crystallization studies. The experimental PXRD pattern would be compared against a pattern calculated from the SC-XRD data to verify the bulk sample's identity with the single crystal structure.
Hirshfeld Surface Analysis and Quantitative Contributions to Supramolecular Architectures
Table 2: Anticipated Contributions to the Hirshfeld Surface for this compound (Note: This table is illustrative and not based on experimental data.)
| Interaction Type | Expected Contribution (%) |
|---|---|
| H···H | 40 - 50% |
| H···S / S···H | 15 - 25% |
| H···C / C···H | 10 - 20% |
| N···H / H···N | 5 - 10% |
| C···C | < 5% |
Theoretical and Computational Chemistry Studies on 1 2 Isopropyl 4 Methylphenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. DFT calculations for 1-(2-Isopropyl-4-methylphenyl)thiourea are typically performed using specific functionals, such as B3LYP, in conjunction with a suitable basis set to provide a detailed understanding of its chemical nature.
Geometry Optimization and Conformational Energy Landscapes
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of rotatable bonds, particularly around the phenyl and thiourea (B124793) groups, the molecule can exist in various conformations. Symmetrically substituted thiourea derivatives are known to exhibit polymorphism due to the flexibility of the C–N bond. usm.myusm.my
Computational studies on similar thiourea derivatives have explored different possible conformers, such as cis-trans and trans-trans configurations, to identify the most stable form. usm.myusm.my For a comprehensive understanding, a potential energy surface scan can be performed by systematically rotating specific dihedral angles to map out the conformational energy landscape. This landscape reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most likely conformation to be observed experimentally.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, chemical reactivity)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.comaimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com DFT calculations can accurately predict the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, providing valuable insights into the reactivity of this compound.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound Note: The following data is illustrative and based on typical values for similar thiourea derivatives.
| Parameter | Value (eV) |
| EHOMO | -6.20 |
| ELUMO | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.netnih.gov The MEP map is typically colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green areas indicate neutral potential. nih.gov
For this compound, the MEP map would likely show negative potential (red) around the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. materialsciencejournal.orgwisc.eduresearchgate.net It is particularly useful for studying intramolecular charge transfer interactions and electron delocalization, which contribute to the stability of the molecule. materialsciencejournal.orgwisc.edu
The NBO analysis for this compound would reveal hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent bonds. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound Note: The following data is illustrative and based on typical values for similar thiourea derivatives.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | σ(C-S) | 5.8 |
| LP(1) S | σ(C-N) | 3.2 |
| π(C-C)phenyl | π*(C-C)phenyl | 20.5 |
Prediction of Vibrational and Electronic Spectra
DFT calculations can be used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. researchgate.net
Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. doi.orguaeu.ac.aeresearchgate.net This allows for the assignment of electronic transitions, such as n → π* and π → π*, which are characteristic of molecules containing heteroatoms and aromatic rings.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.govresearchgate.netrsc.org
The NCI plot is a graphical representation of these interactions, where different colors are used to distinguish between them. Typically, blue or green isosurfaces indicate attractive interactions (hydrogen bonds and van der Waals forces), while red isosurfaces represent repulsive interactions (steric clashes). researchgate.net For this compound, NCI analysis would likely reveal intramolecular hydrogen bonds between the N-H protons and the sulfur atom, as well as van der Waals interactions involving the isopropyl and methyl groups. usm.my
Theoretical Studies on Structure-Activity Relationships based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For a compound like this compound, a variety of descriptors would be relevant. These are broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These are typically calculated using Density Functional Theory (DFT) methods and are crucial for understanding a molecule's reactivity and its ability to participate in electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices. The isopropyl and methyl groups on the phenyl ring of the target compound would significantly influence its steric profile.
Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor, indicating how a molecule distributes itself between a lipid and an aqueous phase. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.
While the methodologies for these calculations are well-established, specific values for this compound are not found in the surveyed literature. A hypothetical data table for such descriptors, were they to be calculated, would resemble the following:
| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in SAR |
| Electronic | HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability | |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability | |
| Dipole Moment | 4.5 D | Influences polar interactions | |
| Steric | Molecular Weight | 208.33 g/mol | Basic descriptor for size |
| Molecular Volume | ~200 ų | Describes the space occupied by the molecule | |
| Hydrophobic | LogP | 3.5 | Predicts membrane permeability and solubility |
| Topological | Wiener Index | 1250 | Relates to molecular branching |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules over time, offering a view of their conformational flexibility. For a molecule like this compound, MD simulations could reveal:
Rotational Barriers: The energy required to rotate around the single bonds, particularly the C-N bond connecting the phenyl ring to the thiourea moiety. This would be influenced by the steric hindrance from the ortho-isopropyl group.
Stable Conformations: The preferred three-dimensional arrangements of the molecule in a given environment (e.g., in a solvent or near a biological target).
Interaction Dynamics: How the molecule interacts with its surroundings, for instance, the formation and breaking of hydrogen bonds between the thiourea group and water molecules.
Studies on analogous N-phenylthiourea derivatives have shown that the orientation of the phenyl ring relative to the thiourea plane is a key conformational feature. The presence of substituents on the phenyl ring can significantly impact this orientation and, consequently, the molecule's ability to bind to a receptor. An MD simulation would track parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time.
A typical output from such a study might be summarized as follows:
| Simulation Parameter | Finding | Implication for Conformational Flexibility |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |
| Solvent Model | Explicit water (e.g., TIP3P) | Mimics physiological conditions |
| Key Dihedral Angle | C-C-N-C (Phenyl-Thiourea) | Shows a preferred range of motion, with some steric restriction |
| RMSD of the backbone | Low fluctuation | Indicates a relatively stable core structure |
| Hydrogen Bonding | Intramolecular H-bonds observed | Contributes to conformational stability |
Note: This table represents the type of data that would be generated from an MD simulation, but specific results for this compound are not available in published research.
Coordination Chemistry of 1 2 Isopropyl 4 Methylphenyl Thiourea As a Ligand
Ligand Design and Synthesis of Metal Complexes
General methodologies for the synthesis of metal-thiourea complexes typically involve the reaction of the thiourea (B124793) ligand with a suitable metal salt in an appropriate solvent. mdpi.com The synthesis of 1-(2-Isopropyl-4-methylphenyl)thiourea itself would likely proceed via the reaction of 2-isopropyl-4-methylaniline (B3143496) with an isothiocyanate source. mdpi.comnih.gov However, specific reaction conditions, yields, and characterization data for the synthesis of its complexes with the target metals are not reported.
Coordination Modes and Donor Atom Preferences (S-monodentate, N,S-bidentate)
Thiourea derivatives are known to coordinate to metal ions primarily in two modes: as a neutral, S-monodentate ligand, or as an anionic, N,S-bidentate chelating ligand. mdpi.com In the S-monodentate mode, the ligand coordinates through the sulfur atom of the thiocarbonyl group. nih.gov In the N,S-bidentate mode, the ligand deprotonates at one of the nitrogen atoms and coordinates through both the sulfur and the anionic nitrogen, forming a chelate ring. mdpi.comnih.gov The preference for a particular coordination mode is influenced by factors such as the metal ion, the reaction conditions (e.g., pH), and the steric and electronic properties of the substituents on the thiourea backbone. Without experimental evidence, it is not possible to definitively state the preferred coordination modes of this compound.
Complexes with Transition Metals (e.g., Pt(II), Pd(II), Au(III), Cu(II), Ni(II), Co(II), Ru(III))
The literature contains numerous examples of complexes of various thiourea derivatives with these metals. mdpi.comnih.govijarbs.comresearchgate.nettjnpr.orgnih.gov For instance, Pt(II) and Pd(II) often form square planar complexes with thiourea ligands. ijarbs.com Cu(II) complexes have been synthesized and characterized, sometimes involving the reduction of Cu(II) to Cu(I) by the ligand. nih.gov Ni(II) can form square planar or octahedral complexes depending on the ligand and reaction conditions. nih.gov Co(II) and Ru(III) also form stable complexes with thiourea-type ligands. researchgate.netwaikato.ac.nz However, there are no specific studies detailing the synthesis and characterization of complexes between this compound and these specific metal ions.
Polydentate Thiourea Ligand Systems
While polydentate ligands incorporating the thiourea moiety have been designed and studied, there is no indication in the available literature that this compound has been incorporated into such larger, multi-coordinating systems. nih.gov
Structural Characterization of Metal-Thiourea Complexes
X-ray Crystallography of Metal Complexes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry. nih.govcardiff.ac.uk While crystal structures for many other metal-thiourea complexes are available, none have been found for complexes of this compound.
Spectroscopic Signatures of Metal-Ligand Interactions (NMR, IR, UV-Vis, MS)
Spectroscopic methods are crucial for characterizing these complexes.
Infrared (IR) Spectroscopy: Coordination of the thiourea ligand through the sulfur atom typically results in a shift of the ν(C=S) stretching vibration to a lower frequency and a shift of the ν(C-N) vibration to a higher frequency. mdpi.comnih.gov If N,S-bidentate coordination occurs, the ν(N-H) band would disappear or shift significantly. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shifts of the N-H protons are sensitive to coordination. In ¹³C NMR, the chemical shift of the C=S carbon is a key indicator of S-coordination, typically shifting upon complexation. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would be expected to show ligand-based π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transition bands, which are characteristic of the metal ion and its coordination environment. nih.govcardiff.ac.ukdoi.org
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the synthesized complexes. ijarbs.com
Without dedicated research on this compound, the specific data for these spectroscopic techniques are unavailable, and therefore, data tables and detailed research findings cannot be generated.
Should research on the coordination chemistry of this compound be published in the future, a detailed article as requested could be compiled.
Supramolecular Chemistry and Non Covalent Interactions Involving 1 2 Isopropyl 4 Methylphenyl Thiourea
Hydrogen Bonding Networks
Hydrogen bonds are a fundamental driving force in the self-assembly of thiourea (B124793) derivatives. The thiourea group (-NH-C(=S)-NH-) possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the sulfur atom), enabling the formation of robust and directional interactions that define the molecular arrangement in both solid and solution states.
Intramolecular hydrogen bonds (IMHBs) play a crucial role in determining the conformation and properties of molecules. nih.gov The formation of an IMHB can stabilize a specific molecular geometry, reducing the entropic penalty upon binding to another molecule and influencing properties like membrane permeability. nih.govrsc.org
| Spectroscopic Evidence for Intramolecular H-Bonding | |
| Technique | Observation for 1-(2-Isopropyl-4-methylphenyl)thiourea |
| ¹H NMR | N-H proton singlets at high chemical shifts (12.16 and 11.82 ppm) vulcanchem.com |
| Inference from Analogous Compounds | |
| Compound Type | Observation |
| N-acylthioureas | Formation of stable S(6) ring motifs via N-H⋯O bonds nih.gov |
| Other Thiourea Derivatives | Twisted geometries facilitating N-H⋯N bonds vulcanchem.com |
Beyond intramolecular interactions, the N-H and C=S groups of this compound are key participants in extensive intermolecular hydrogen bonding. These interactions are responsible for the assembly of individual molecules into larger, ordered structures such as dimers and polymers.
The most common hydrogen bonding motif in thioureas involves the N-H group of one molecule donating a hydrogen bond to the sulfur atom of a neighboring molecule (N-H···S). This interaction is highly directional and leads to the formation of predictable supramolecular synthons. In many thiourea crystal structures, molecules are linked via these N-H···S hydrogen bonds to form well-defined R₂²(8) motifs, where two molecules form a centrosymmetric dimer through a pair of hydrogen bonds. nih.gov
These dimeric units can then serve as building blocks for larger assemblies. For example, they can be further linked into chains or tapes. researchgate.net In the case of 3-acetyl-1-(2,4-dimethylphenyl)thiourea, molecules are linked by N-H···S hydrogen bonds into R₂²(8) motifs and also by N-H···O bonds into R₂²(12) motifs, creating chains. nih.gov Depending on the substituents and crystalline packing forces, these chains can arrange into more complex architectures like zigzag patterns or layers. researchgate.net
Other Non-Covalent Interactions (e.g., C-H...π, π-π Stacking Interactions)
While hydrogen bonding is often the dominant organizing force, other weaker non-covalent interactions play a significant cooperative role in stabilizing the supramolecular structures of this compound. The presence of the 2-isopropyl-4-methylphenyl group introduces aromatic character, making π-π stacking and C-H···π interactions possible.
π-π Stacking: These interactions occur between the aromatic rings of adjacent molecules. The electron-rich π-system of one phenyl ring interacts with the π-system of another, leading to an attractive force. This type of stacking is crucial for stabilizing layered or columnar supramolecular frameworks. mdpi.com The extent and geometry of π-π stacking can be influenced by substituents on the aromatic ring, which can modulate the electronic properties and introduce steric effects.
Formation of Supramolecular Architectures in Solid and Solution States
The interplay of the various non-covalent interactions discussed above governs the self-assembly of this compound into distinct supramolecular architectures.
In the solid state , these interactions lead to the formation of highly ordered crystalline lattices. The specific arrangement, or crystal packing, can be highly sensitive to factors like the solvent used for crystallization and the presence of substituents. It is common for thiourea derivatives to exhibit polymorphism, where different crystal structures (polymorphs) can be formed from the same compound, each with a unique network of intermolecular interactions. researchgate.net For example, studies on related compounds have shown the formation of polymeric N-H···N hydrogen-bonded zigzag tapes in one polymorph, while another features centrosymmetric N-H···N hydrogen-bonded dimers that assemble into a π-stacked layered structure. researchgate.net
In the solution state , the supramolecular behavior is more dynamic. While strong hydrogen bonds can lead to the formation of discrete dimers or small oligomers, these structures are in equilibrium with the solvated monomeric species. The conformational preferences of the thiourea molecule can also be influenced by the solvent. nih.gov For N,N'-disubstituted thioureas, an equilibrium mixture of cis-trans conformers can exist in solution, with the specific equilibrium being dependent on temperature and solvent polarity. nih.govresearchgate.net
Host-Guest Chemistry with Molecular Receptors (e.g., Cyclodextrins)
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. rsc.org Cyclodextrins (CDs) are common host molecules; they are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure makes them ideal for encapsulating nonpolar or sparingly soluble guest molecules in aqueous solutions. nih.gov
While specific studies on the inclusion of this compound within cyclodextrins have not been reported, the compound possesses features that make it a suitable guest. The hydrophobic 2-isopropyl-4-methylphenyl group can fit within the nonpolar cavity of a cyclodextrin, such as β-cyclodextrin. This encapsulation would be driven by the hydrophobic effect and van der Waals interactions.
The potential formation of such a host-guest complex could lead to:
Protection of the Guest Molecule: The CD cavity can protect the encapsulated thiourea from degradation. nih.gov
Controlled Release: The guest can be released from the host in response to specific stimuli.
| Potential Host-Guest Interactions with Cyclodextrins | |
| Host Molecule | Cyclodextrin (e.g., β-cyclodextrin) |
| Guest Molecule | This compound |
| Driving Forces | Hydrophobic effect, Van der Waals interactions |
| Potential Guest Moiety | 2-Isopropyl-4-methylphenyl ring |
| Potential Outcomes | Enhanced solubility, Increased stability, Controlled release |
Anion Recognition and Sensing Mechanisms
The thiourea moiety is a well-established and highly effective functional group for the recognition and sensing of anions. nih.gov The two N-H groups of the thiourea are excellent hydrogen bond donors, capable of forming strong, directional bonds with a variety of anions. frontiersin.org This interaction forms the basis of its function as a neutral anion receptor.
The mechanism of anion recognition involves the formation of a 1:1 complex between the thiourea receptor and the anion, held together by hydrogen bonds. frontiersin.org The acidity of the thiourea N-H protons is a key factor in its binding ability; thioureas are generally more acidic than their urea (B33335) counterparts, making them stronger hydrogen bond donors and often leading to higher anion affinities. nih.govresearchgate.net
Thiourea-based receptors have shown selectivity for anions such as fluoride, acetate, and dihydrogen phosphate. frontiersin.orgelsevierpure.com The binding process can be monitored through various techniques:
¹H NMR Spectroscopy: Upon anion binding, the signals for the N-H protons typically shift downfield due to the formation of the hydrogen bond.
UV-Vis Spectroscopy: If the receptor contains a chromophore (a light-absorbing group), anion binding can perturb its electronic environment, leading to a change in the absorption spectrum and often a visible color change. nih.govfrontiersin.org This allows for the development of colorimetric sensors.
In some cases, particularly with highly basic anions like fluoride, the interaction can proceed beyond simple hydrogen bonding to the deprotonation of the thiourea N-H group. nih.govresearchgate.net This results in a more significant electronic change and a stronger signaling response.
Emerging Research Directions and Academic Applications of 1 2 Isopropyl 4 Methylphenyl Thiourea
Application in Materials Science and Engineering
The unique molecular structure of thiourea (B124793) derivatives, characterized by the presence of a thiocarbonyl group flanked by amine functionalities, imparts properties that are highly valuable in materials science. These include the capacity for strong hydrogen bonding and coordination with metal ions, which are pivotal for the development of advanced materials.
Development as Phase Change Materials for Thermal Energy Storage
Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a constant temperature, making them ideal for thermal energy storage applications. Organic PCMs, including various long-chain hydrocarbons and their derivatives, are of particular interest due to their high latent heat, chemical stability, and tunable melting points.
While direct studies on 1-(2-Isopropyl-4-methylphenyl)thiourea as a PCM are not yet prevalent in the literature, the fundamental characteristics of organic compounds suggest its potential in this area. The melting point and latent heat of fusion are critical parameters for a PCM. For analogous organic compounds, these properties are influenced by molecular weight, symmetry, and intermolecular forces such as hydrogen bonding. The thiourea moiety in this compound allows for strong hydrogen bonding, which could contribute to a well-defined phase transition and a significant enthalpy of fusion.
Table 1: Key Properties for Phase Change Materials
| Property | Description | Relevance to this compound |
| Melting Point | The temperature at which the material changes from solid to liquid. | The specific melting point would determine its suitable application range (e.g., solar energy storage, building temperature regulation). |
| Latent Heat of Fusion | The amount of energy absorbed or released during melting or freezing. | A high latent heat is desirable for storing a large amount of thermal energy in a small mass of material. The hydrogen bonding capability of the thiourea group could enhance this property. |
| Thermal Conductivity | The ability of the material to conduct heat. | Often a limitation in organic PCMs, it can be enhanced by incorporating conductive fillers. |
| Chemical Stability | The ability to withstand repeated melting and freezing cycles without degradation. | Thiourea derivatives generally exhibit good chemical stability. |
Future research would need to experimentally determine these thermophysical properties for this compound to assess its viability as a PCM.
Utilization as Organogelators
Organogelators are low-molecular-weight organic compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to the formation of a gel. The self-assembly process is typically driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Thiourea derivatives are well-documented as effective organogelators. researchgate.net The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) in the thiourea functional group facilitates the formation of extensive hydrogen-bonded networks, which are crucial for gelation. The isopropyl and methylphenyl substituents on this compound would influence its solubility and packing arrangement, thereby affecting its gelation ability in different organic solvents.
Table 2: Factors Influencing Organogelation by Thiourea Derivatives
| Factor | Influence on Gelation | Potential Role in this compound |
| Hydrogen Bonding | Primary driving force for self-assembly and network formation. | The N-H and C=S groups are key functional sites for hydrogen bonding. |
| Substituent Groups | Affect solubility, steric hindrance, and potential for other non-covalent interactions. | The 2-isopropyl and 4-methylphenyl groups will dictate the compound's interaction with various solvents and influence the morphology of the self-assembled fibers. |
| Solvent | The nature of the solvent determines the solubility of the gelator and the strength of intermolecular interactions. | The gelation efficiency of this compound would be solvent-dependent. |
The potential of this compound as an organogelator could be explored for applications in areas such as drug delivery, art restoration, and the templated synthesis of nanomaterials.
Integration into Functional Materials
The versatile chemical nature of thiourea derivatives allows for their integration into a variety of functional materials. Their ability to act as ligands for metal ions, their redox properties, and their role as building blocks in supramolecular chemistry are key to these applications. For instance, thiourea-containing polymers and coordination complexes have been investigated for their optical, electronic, and sensing properties. The specific substituents on this compound could be tailored to fine-tune the properties of the resulting functional material.
Catalysis and Organocatalysis
In recent years, thiourea derivatives have emerged as a powerful class of organocatalysts, capable of activating substrates through hydrogen bonding. This mode of catalysis offers a green and metal-free alternative to many traditional synthetic methods.
Role as Organocatalysts in Organic Transformations
Bifunctional thiourea organocatalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic functional group (such as an amine), have proven to be particularly effective in a wide range of asymmetric organic reactions. The thiourea group activates an electrophile through hydrogen bonding, while the basic group activates a nucleophile.
While the catalytic activity of this compound itself has not been extensively reported, its structure provides a foundation for the design of new organocatalysts. By introducing a basic moiety into the molecule, it could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The steric and electronic properties of the 2-isopropyl-4-methylphenyl group would play a crucial role in the catalyst's activity and stereoselectivity.
Table 3: Potential Organocatalytic Applications
| Reaction Type | Role of Thiourea Catalyst |
| Asymmetric Michael Addition | Activation of the electrophile (e.g., nitroalkene) via hydrogen bonding. |
| Asymmetric Aldol Reaction | Activation of the aldehyde carbonyl group. |
| Asymmetric Mannich Reaction | Activation of the imine electrophile. |
The development of chiral versions of this compound-based catalysts could be a promising direction for future research in asymmetric synthesis.
Application in Metal-Mediated Catalytic Systems
The sulfur atom of the thiourea group is a soft donor and can effectively coordinate to a variety of transition metals. materialsciencejournal.orgresearchgate.netuobasrah.edu.iq This property allows thiourea derivatives to be used as ligands in metal-mediated catalysis. The resulting metal complexes can exhibit unique catalytic activities and selectivities.
This compound could serve as a ligand for metals such as palladium, platinum, gold, and silver. uobasrah.edu.iqmdpi.com The electronic and steric environment around the metal center, influenced by the isopropyl and methylphenyl substituents, would impact the catalytic performance of the complex in reactions like cross-coupling, hydrogenation, and oxidation.
Table 4: Potential Roles in Metal-Mediated Catalysis
| Metal | Potential Catalytic Application |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Rhodium/Ruthenium | Asymmetric hydrogenation. |
| Gold | Catalysis of reactions involving alkynes. |
Further investigation into the coordination chemistry of this compound with various metal centers is warranted to explore its potential in homogeneous catalysis.
Research on this compound in Advanced Chemical Sensing Remains Undocumented
Initial investigations into the academic and research applications of the chemical compound this compound reveal a significant gap in the scientific literature regarding its use in advanced chemical sensing and chemosensor technology. Despite a broader interest in thiourea derivatives for ion detection, specific studies detailing the design and application of this compound for ion recognition are not presently available in the public domain.
Thiourea-based compounds have garnered considerable attention in the field of supramolecular chemistry for their potential as chemosensors. nih.govnih.govfrontiersin.org The fundamental principle behind their function lies in the ability of the thiourea group to act as a hydrogen-bond donor, forming complexes with various anions. nih.govfrontiersin.org This interaction can be designed to produce a detectable signal, such as a change in color or fluorescence, allowing for the qualitative and quantitative analysis of specific ions. acs.orgnih.gov
Researchers have successfully synthesized a variety of thiourea derivatives and investigated their anion binding properties. nih.govmdpi.com These studies often involve the incorporation of chromophoric or fluorogenic units into the molecular structure to facilitate optical detection. nih.govacs.org The selectivity and sensitivity of these chemosensors are influenced by factors such as the acidity of the thiourea protons and the conformational complementarity between the host molecule and the guest anion. nih.govfrontiersin.org
Commonly targeted anions in this field of research include those with significant biological and environmental relevance, such as acetate, fluoride, and phosphate. nih.govnih.govfigshare.com The interactions are typically studied using techniques like UV-Vis and NMR spectroscopy to determine the binding affinities and stoichiometry of the host-guest complexes. nih.govacs.org
However, a thorough search of existing research databases and scientific publications did not yield any studies specifically focused on this compound for the design of chemosensors for ion detection. Consequently, there are no detailed research findings, data tables, or specific examples of its application in this context to report at this time. The exploration of this particular compound's potential in advanced chemical sensing represents an unchartered area of research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Isopropyl-4-methylphenyl)thiourea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling substituted phenylisothiocyanates with amines under reflux conditions in aprotic solvents (e.g., THF or DCM). Microwave-assisted synthesis (80–120°C, 15–30 min) can improve yields by 10–15% compared to conventional heating . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm product purity using HPLC (>95%) and NMR (e.g., absence of unreacted amine peaks at δ 1.5–2.5 ppm) .
Q. Which characterization techniques are most effective for confirming the structure of this thiourea derivative?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement to resolve intramolecular hydrogen bonds (e.g., N–H···S=C distances ~2.8–3.0 Å) and pseudo-antiperiplanar conformations of C=O and C=S groups .
- Spectroscopy : FT-IR (C=S stretch at 1250–1300 cm⁻¹; N–H bend at 1500–1600 cm⁻¹) and Raman spectroscopy (C=S vibration at 680–720 cm⁻¹) complement crystallographic data .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .
Q. How can the metal-chelating properties of this compound be systematically evaluated?
- Methodology : Conduct UV-Vis titration in ethanol/water (1:1) with metal salts (e.g., Cu²⁺, Zn²⁺) at 25°C. Monitor bathochromic shifts in λmax (e.g., 250 → 270 nm for Cu²⁺ complexes) to determine binding constants (Benesi-Hildebrand method). Job’s plot analysis identifies stoichiometry (commonly 1:1 or 1:2 ligand:metal ratios) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology :
- Antimicrobial testing : Broth microdilution (MIC values against S. aureus and E. coli) with positive controls (e.g., ampicillin) .
- Antioxidant assays : DPPH radical scavenging (IC50 calculation) and FRAP assays .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa), comparing IC50 to cisplatin .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in hydrogen-bonding interactions observed in crystallographic data?
- Methodology : Perform DFT calculations (B3PW91/6-311++G(d,p)) to analyze intramolecular N–H···O=C and intermolecular N–H···S=C interactions. Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points (BCPs) and confirm interaction energies (e.g., −25 to −40 kJ/mol for N–H···S) . Compare with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H···H, H···S contacts) .
Q. What experimental designs address discrepancies in reported biological activity across similar thiourea derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with substituents at the 4-methyl or isopropyl positions. Test against a standardized panel of bacterial strains .
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase). Validate with MD simulations (50 ns, AMBER) to assess binding stability (RMSD < 2.0 Å) .
Q. How can polymorphism in crystallized samples affect property interpretation, and how is it mitigated?
- Methodology : Screen crystallization conditions (solvent: DMF vs. ethanol; cooling rates: 0.1–5°C/h). Compare unit cell parameters (e.g., a = 10.2 Å vs. 9.8 Å for polymorphs) using OLEX2. Analyze thermal stability via DSC (melting point variations ±5°C) and TGA (decomposition profiles) .
Q. What advanced techniques elucidate noncovalent interactions in supramolecular assemblies of this compound?
- Methodology :
- Electron density analysis : Employ the NCI index (Non-Covalent Interactions) in Multiwfn to visualize van der Waals and π-stacking interactions (e.g., naphthyl-phenyl π-π, 3.5–4.0 Å) .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) to detect weak C–H···π interactions in the electron density map .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
